POLY(GLU, LYS) HYDROBROMIDE
Description
Significance and Role of Polypeptides in Biomolecular Research
Polypeptides, which are chains of amino acids linked by peptide bonds, are fundamental to understanding the complexities of life at a molecular level. numberanalytics.com They are the building blocks of proteins, which are essential for the structure, function, and regulation of all living organisms' cells and tissues. bachem.com The specific sequence of amino acids in a polypeptide chain dictates its three-dimensional structure, which in turn determines its biological function. jpt.com
In the realm of biomolecular research, polypeptides serve a multitude of critical roles:
Structural Components: Polypeptides form the basis of structural proteins that provide support and shape to cells, tissues, and organs. musechem.com Examples include collagen in connective tissues and keratin (B1170402) in hair and nails. musechem.com
Enzymatic Catalysis: Many polypeptides function as enzymes, which are biological catalysts that accelerate biochemical reactions essential for life. musechem.comnumberanalytics.com
Signaling and Regulation: Polypeptides can act as signaling molecules, such as hormones and neurotransmitters, transmitting information between cells and regulating various physiological processes. bachem.comnumberanalytics.com
Therapeutic Agents: The ability to design and synthesize polypeptides with specific functions has led to their use as therapeutic agents for a range of conditions, including cancer, diabetes, and cardiovascular diseases. musechem.com
Biomaterials: Polypeptides are increasingly used in tissue engineering and regenerative medicine as scaffolds and bioactive factors to promote cell growth and tissue repair. musechem.com Their unique properties also make them valuable in various industrial applications. numberanalytics.combachem.com
The study of polypeptides is crucial for advancing our knowledge in biochemistry, molecular biology, and biotechnology, with ongoing research continually uncovering new applications in medicine and industry. numberanalytics.comjpt.com
Historical Context of Poly(Glu, Lys) Hydrobromide Studies
The investigation of synthetic polypeptides, including copolymers of glutamic acid and lysine (B10760008), has a rich history rooted in the desire to understand the fundamental principles of protein structure and function. Early studies, dating back to the mid-20th century, focused on the synthesis and characterization of poly-α-amino acids to model the behavior of natural proteins. acs.org The development of methods for the ring-opening polymerization of N-carboxyanhydrides (NCAs) was a pivotal moment, enabling the creation of high molecular weight polypeptides with defined compositions. mdpi.comresearchgate.net
Initially, research on copolymers like Poly(Glu, Lys) aimed to explore the influence of charge and amino acid composition on the polypeptide's conformation in solution. These synthetic models provided valuable insights into how interactions between acidic (glutamic acid) and basic (lysine) residues could drive the formation of secondary structures like α-helices and β-sheets. rsc.org
Over the years, the focus of research has expanded significantly. Scientists began to explore the potential of these charged polypeptides in various biomedical applications. For instance, early work on related random copolymers of amino acids, including glutamic acid and lysine, investigated their effects on immunological responses, such as the suppression of experimental allergic encephalomyelitis, a model for multiple sclerosis. sigmaaldrich.comscientificlabs.com This marked a shift towards harnessing the biological activities of these synthetic polypeptides. The hydrobromide salt form is a common result of the deprotection steps during synthesis, particularly when using protecting groups that are cleaved by hydrobromic acid in acetic acid. nih.govrsc.orgmdpi.com
Current Research Trajectories for this compound
Contemporary research on this compound and related copolymers is vibrant and multidisciplinary, with a strong emphasis on their application in advanced biomaterials and therapeutic systems. Key areas of investigation include:
Drug and Gene Delivery: The amphiphilic and charged nature of Poly(Glu, Lys) copolymers makes them excellent candidates for forming self-assembling nanostructures, such as micelles and vesicles. sigmaaldrich.com These structures can encapsulate and deliver therapeutic agents, including hydrophobic drugs and genetic material, to target cells and tissues.
Tissue Engineering and Regenerative Medicine: Poly(Glu, Lys) hydrogels are being extensively studied for their potential in tissue repair and regeneration. rsc.org Researchers are exploring how the mechanical properties and biocompatibility of these hydrogels can be tuned by altering the crosslinking density and the ratio of glutamic acid to lysine. nih.gov Recent studies have shown that hydrogels with an alternating sequence of glutamic acid and lysine can resist the foreign body response, a significant challenge in the field of implantable biomaterials. nih.gov
Biomineralization: Inspired by the role of acidic proteins in the formation of biominerals like bone and seashells, researchers are using random copolymers of glutamic acid, lysine, and other amino acids to control the crystallization of inorganic materials such as calcium carbonate. mdpi.com These studies aim to understand the fundamental interactions between polymers and minerals and to develop new materials with advanced properties.
Advanced Bioconjugates: There is growing interest in creating complex bioconjugates where Poly(Glu, Lys) serves as a backbone for attaching various functional molecules, such as targeting ligands, imaging agents, and therapeutic peptides. rsc.org These multifunctional constructs hold promise for developing highly specific and effective diagnostic and therapeutic tools.
The table below summarizes some of the key research areas and findings for Poly(Glu, Lys) and related copolymers.
| Research Area | Key Findings |
| Drug Delivery | Self-assembles into micelles for encapsulating hydrophobic drugs. sigmaaldrich.com |
| Tissue Engineering | Forms hydrogels with tunable mechanical properties and biocompatibility. rsc.orgnih.gov |
| Biomineralization | Influences the nucleation and growth of calcium carbonate crystals. mdpi.com |
| Immunology | Copolymers containing Glu and Lys show immunomodulatory effects. sigmaaldrich.comscientificlabs.com |
Properties
CAS No. |
119039-90-6 |
|---|---|
Molecular Formula |
C7H7NO2 |
Origin of Product |
United States |
Synthetic Methodologies and Polymer Engineering of Poly Glu, Lys Hydrobromide
N-Carboxyanhydride (NCA) Ring-Opening Polymerization (ROP) Approaches
The ring-opening polymerization of NCAs is a cornerstone in the synthesis of high-molecular-weight polypeptides with well-defined structures. This method involves the polymerization of cyclic NCA monomers derived from the parent amino acids, in this case, glutamic acid and lysine (B10760008). The process is highly adaptable, allowing for the incorporation of various initiator systems and protecting groups to tailor the final polymer product.
Controlled Polymerization Techniques and Initiator Systems
Controlled polymerization techniques are crucial for synthesizing poly(Glu, Lys) with predictable molecular weights and narrow molecular weight distributions (low polydispersity). mdpi.com The choice of initiator system plays a pivotal role in achieving this control.
Primary amines are common initiators for NCA ROP. The polymerization proceeds via the "normal amine mechanism" (NAM), where the amine initiator nucleophilically attacks the C5 carbonyl of the NCA ring. This mechanism allows for good control over the polymerization process. mdpi.comresearchgate.net
Transition-metal complexes have emerged as highly efficient initiators that offer superior control over chain length and dispersity compared to traditional amine initiators. mdpi.com These initiators operate through a different mechanism, enabling the synthesis of polypeptides with predictable molecular weights and narrow polydispersities. mdpi.com
Another effective initiator is hexamethyldisilazane (B44280) (HMDS), which facilitates a controlled ROP, yielding well-defined polypeptides with narrow molecular weight distributions and the desired degree of polymerization. mdpi.com
The polymerization mechanism can also proceed via the "activated monomer mechanism" (AMM) when strong bases, such as tertiary amines, are used as initiators. researchgate.net In this mechanism, the initiator deprotonates the NCA, creating a more nucleophilic monomer that then attacks another NCA molecule. However, the AMM can sometimes lead to less control over the polymerization compared to the NAM. researchgate.net
| Initiator System | Polymerization Mechanism | Key Advantages |
| Primary Amines | Normal Amine Mechanism (NAM) | Good control over polymerization, predictable molecular weights. |
| Transition-Metal Complexes | Alternative coordination-insertion mechanism | Excellent control over chain length and dispersity. mdpi.com |
| Hexamethyldisilazane (HMDS) | Controlled ROP | Well-defined polypeptides with narrow molecular weight distributions. mdpi.com |
| Tertiary Amines | Activated Monomer Mechanism (AMM) | Can be used for specific applications, but may offer less control. researchgate.net |
Role of Protecting Groups and Deprotection Strategies (e.g., HBr in Acetic Acid)
To prevent unwanted side reactions involving the reactive side chains of glutamic acid (a carboxylic acid) and lysine (an amine), protecting groups are employed during the NCA polymerization. For glutamic acid, the γ-benzyl ester is a commonly used protecting group. For lysine, the ε-benzyloxycarbonyl (Z) group is frequently utilized. These protecting groups shield the functional moieties, allowing the polymerization to proceed at the N-carboxyanhydride ring. researchgate.net
Following polymerization, these protecting groups must be removed to yield the final, functional poly(Glu, Lys) hydrobromide. A widely used and effective method for this deprotection step is the treatment with a solution of hydrogen bromide (HBr) in acetic acid. nih.gov This reagent cleaves the benzyl (B1604629) and benzyloxycarbonyl protecting groups, yielding the free carboxylic acid of glutamic acid and the amine of lysine in its hydrobromide salt form. It is crucial to use a high-purity HBr/acetic acid solution, as impurities such as free bromine can lead to undesirable side reactions like the bromination of other amino acid residues if present in the polypeptide chain. nih.gov
| Amino Acid | Protecting Group | Deprotection Reagent |
| Glutamic Acid | γ-benzyl ester | HBr in acetic acid nih.gov |
| Lysine | ε-benzyloxycarbonyl (Z) | HBr in acetic acid nih.gov |
Chemoenzymatic Polymerization for Sequence Control
For applications requiring precise control over the amino acid sequence, chemoenzymatic polymerization has emerged as a powerful strategy. acs.orgnih.gov This method utilizes enzymes, such as proteases, to catalyze the polymerization of dipeptide monomers, enabling the synthesis of polypeptides with specific, repeating sequences. acs.orgnih.gov This level of control is difficult to achieve through conventional chemical polymerization methods, which typically result in random or block copolymers. acs.org
For the synthesis of alternating poly(Glu, Lys), a dipeptide monomer of lysine and glutamic acid is used. acs.orgnih.gov Enzymes like trypsin have been shown to effectively catalyze the polymerization of these dipeptide units, leading to a polypeptide with a well-defined alternating sequence. acs.org The enzymatic approach offers high specificity, minimizing side reactions and ensuring the integrity of the desired sequence. acs.org This method is particularly valuable for creating materials with tailored biological functions that are dependent on a specific amino acid arrangement. nih.gov
Synthesis of Copolymers with Varied Amino Acid Compositions
The properties of this compound can be finely tuned by varying the ratio and arrangement of the glutamic acid and lysine residues within the polymer chain. This versatility allows for the creation of a wide range of materials with different charge densities, secondary structures, and biological activities.
Alternating Sequence Polypeptides of Lysine and Glutamic Acid
The synthesis of polypeptides with a strictly alternating sequence of lysine and glutamic acid provides a material with a highly regular charge distribution. acs.orgnih.gov As mentioned in section 2.2, chemoenzymatic polymerization is a key method for achieving this high degree of sequence control. acs.orgnih.gov The resulting alternating polypeptides have unique self-assembly properties and have been shown to form distinct nanostructures. acs.orgnih.gov These materials are of particular interest for applications where a well-defined and periodic arrangement of functional groups is critical for performance. nih.gov
Branched and Block Copolypeptide Architectures
Branched Architectures: Star-Shaped and Graft Copolymers
Branched architectures of poly(Glu, Lys) are predominantly synthesized as star-shaped or graft copolymers. These structures are achieved by utilizing multifunctional initiators or by initiating polymerization from a pre-existing polymer backbone.
Star-Shaped Copolypeptides: The synthesis of star-shaped poly(Glu, Lys) typically involves the use of a multifunctional core molecule that initiates the ROP of protected glutamic acid and lysine NCAs. researchgate.netmdpi.com Dendrimers, such as polypropylene (B1209903) imine (PPI) dendrimers, are commonly employed as initiators due to their well-defined number of initiating sites (primary amine groups). researchgate.net This approach allows for precise control over the number of arms in the resulting star polymer. For instance, varying the dendrimer generation can produce star-shaped architectures with 8 to 64 poly(γ-benzyl-L-glutamate) (PBLG) arms. researchgate.net Similarly, other multifunctional initiators like 1,1,1-tri(hydroxymethyl)propane and dipentaerythritol (B87275) have been used to create 3-armed and 6-armed star-shaped diblock copolypeptides of poly(L-lysine) with other hydrophobic polypeptide segments. mdpi.com
The synthesis proceeds by the sequential or random polymerization of the respective protected NCAs, such as γ-benzyl-L-glutamate NCA (BLG-NCA) and Nε-benzyloxycarbonyl-L-lysine NCA (ZLL-NCA), from the initiator core. researchgate.netrsc.org Following polymerization, the protecting groups (e.g., benzyl and benzyloxycarbonyl) are removed, often through treatment with agents like hydrobromic acid (HBr) in acetic acid, to yield the final this compound star copolymer. mdpi.com The properties of these star-shaped polymers, including their ability to form hydrogels, are influenced by the number of arms and the composition of the polypeptide chains. mdpi.comnih.govncku.edu.tw For example, 6-armed diblock copolypeptides have demonstrated better hydrogelation ability than their 3-armed counterparts. mdpi.com
| Initiator Core | Number of Arms | Polypeptide Composition | Key Findings | Reference |
|---|---|---|---|---|
| Polypropylene imine (PPI) dendrimers | 8 to 64 | Poly(γ-benzyl-L-glutamate) | Systematic variation of dendrimer generation and monomer-to-initiator ratio allows for a range of star architectures. | researchgate.net |
| 1,1,1-tri(hydroxymethyl)propane | 3 | s-PZLL-b-PY (Y = Phe, Val, Leu) | Demonstrated hydrogelation, with properties dependent on the hydrophobic block. | mdpi.com |
| dipentaerythritol | 6 | s-PZLL-b-PY (Y = Phe, Val, Leu) | Exhibited enhanced hydrogelation ability compared to 3-armed analogues. | mdpi.com |
| bis-MPA dendrimers | Variable | Poly(L-lysine) | Resulted in well-defined star polypeptides with low dispersities (ĐM < 1.05) and a degradable core. | rsc.org |
Graft Copolymers: Graft copolymers based on a poly(L-lysine) backbone are synthesized by modifying the ε-amino groups of the lysine residues with another polymer or by initiating the polymerization of a second monomer from these side chains. nih.govnih.gov For instance, oligo(DL-alanine) chains can be grafted onto the ε-amino groups of polylysine (B1216035), followed by the coupling of other amino acids like serine and glutamic acid or leucine (B10760876) to the chain ends. nih.gov
Another common approach is the "grafting-onto" method, where pre-synthesized polymer chains with reactive end groups are attached to the poly(L-lysine) backbone. An example is the synthesis of poly(ethylene glycol)-graft-poly(L-lysine) (PEG-g-PLL), where PEG chains are conjugated to the side chains of lysine through amide bonds. creativepegworks.comnyu.edu Alternatively, the "grafting-from" approach involves initiating the ROP of an NCA, such as a protected glutamic acid NCA, from the amine groups along a polymer backbone. For example, poly(L-glutamic acid) brush polymers have been synthesized by initiating the ROP of BLG-NCA from a polynorbornene macroinitiator. nih.gov Similarly, chitosan (B1678972) has been used as a macroinitiator for the ROP of Z-L-lysine NCA to create poly(L-lysine)-graft-chitosan copolymers. researchgate.net
| Backbone | Grafted Chain | Synthetic Method | Key Features | Reference |
|---|---|---|---|---|
| Poly(L-lysine) | Oligo(DL-alanine)-Ser-Glu/Leu | Coupling of oligopeptides to ε-amino groups | Side-chain composition and sequence influence solution conformation. | nih.gov |
| Poly(L-lysine) | Poly(ethylene glycol) (PEG) | Grafting-onto: Amide bond formation between PEG-COOH and lysine ε-NH2 | Creates a polycationic copolymer with altered biocompatibility. | nih.govcreativepegworks.com |
| Polynorbornene | Poly(γ-benzyl-L-glutamate) | Grafting-from: ROP of BLG-NCA from a macroinitiator | Produces high molecular weight brush polymers. | nih.gov |
| Chitosan | Poly(L-lysine) | Grafting-from: ROP of Z-L-lysine NCA from chitosan | The degree of polymerization of the PLL grafts can be controlled by the monomer-to-initiator ratio. | researchgate.net |
Block Copolypeptide Architectures
Block copolymers of poly(Glu, Lys) consist of distinct blocks of poly(glutamic acid) and poly(lysine) or blocks of these polypeptides with other polymers. The synthesis of these architectures is predominantly achieved through the sequential ROP of the respective NCAs. rsc.orgmdpi.com This living polymerization technique allows for the synthesis of well-defined diblock (A-B) and triblock (A-B-A or A-B-C) copolymers. rsc.org
The process typically involves initiating the polymerization of one protected NCA monomer, for example, ZLL-NCA, with a suitable initiator like a primary amine. mdpi.com Upon consumption of the first monomer, the second protected NCA, such as BLG-NCA, is added to the living polymer chain ends, leading to the formation of a diblock copolymer. rsc.org This sequential addition can be extended to create multiblock copolymers. mdpi.com The final deprotection step, often using HBr/acetic acid, removes the protecting groups to yield the amphiphilic or charged block copolypeptide hydrobromide. mdpi.com
Hybrid block copolymers, which combine polypeptide blocks with synthetic polymers, have also been extensively studied. rsc.org For instance, amine-terminated poly(ethylene glycol) (PEG-NH2) can act as a macroinitiator for the ROP of protected lysine or glutamic acid NCAs to form PEG-b-poly(Glu) or PEG-b-poly(Lys) diblock copolymers. researchgate.net Similarly, amine-functionalized polyethylene (B3416737) (PE-NH2) has been used to initiate the ROP of Z-Lys-NCA, resulting in PE-b-poly(Z-L-lysine) which, after deprotection, yields the amphiphilic PE-b-poly(L-lysine) block copolymer. mdpi.com
| Architecture | Composition | Synthetic Method | Key Features | Reference |
|---|---|---|---|---|
| Diblock | Poly(γ-benzyl-L-glutamate)-b-Poly(ε-N-carbobenzyloxy-L-lysine) | Sequential ROP of NCAs | Well-defined block structure with controlled molar mass. | rsc.org |
| Diblock (Hybrid) | Poly(ethylene glycol)-b-Poly(L-lysine) | ROP of ZLL-NCA initiated by PEG-NH2 macroinitiator | Combines the properties of both blocks, often used in biomedical applications. | researchgate.net |
| Diblock (Hybrid) | Polyethylene-b-Poly(L-lysine) | ROP of Z-Lys-NCA initiated by PE-NH2 macroinitiator | Amphiphilic copolymer capable of self-assembly in aqueous solution. | mdpi.com |
| Triblock (Hybrid) | PNVP-b-PBLG-b-PBLL | Combination of Nitroxide Mediated Polymerization (NMP) and ROP | Hybrid triblock copolymer with a central polypeptide block. | rsc.org |
Conformational Dynamics and Structural Analysis of Poly Glu, Lys Hydrobromide
pH-Induced Conformational Transitions (e.g., Coil-to-Helix, Beta-Sheet Formation)
The secondary structure of Poly(Glu, Lys) Hydrobromide is profoundly influenced by the pH of the surrounding medium. This is due to the ionizable side chains of its constituent amino acids: the carboxylic acid group of glutamic acid (pKa ≈ 4.3) and the amino group of lysine (B10760008) (pKa ≈ 10.5). The protonation state of these groups dictates the electrostatic interactions along the polypeptide chain, which in turn governs its conformation. researchgate.net
At neutral pH, both the glutamic acid and lysine side chains are typically charged, leading to electrostatic repulsions that favor a disordered random coil conformation. uliege.benih.gov However, shifting the pH to acidic or alkaline regions neutralizes one of the side chains, reducing intramolecular repulsion and allowing for the formation of more ordered structures stabilized by hydrogen bonds.
Coil-to-Helix Transition: In acidic conditions (low pH), the carboxyl groups of the glutamic acid residues are protonated and become neutral. This reduction in negative charge allows the polypeptide to adopt a more compact and ordered α-helical structure. Conversely, at high pH, the amino groups of the lysine residues are deprotonated and neutralized, which also promotes the formation of an α-helix. uliege.beacs.org This pH-dependent transition between a random coil and an α-helix is a hallmark of this type of polypeptide.
Beta-Sheet Formation: Under specific conditions, such as elevated temperatures, this compound can transition into a β-sheet structure. acs.org This conformation is characterized by extended polypeptide chains linked laterally by hydrogen bonds. The formation of β-sheets is often associated with aggregation and can be influenced by factors such as polymer concentration and the thermal history of the sample. researchgate.net
The following table summarizes the expected pH-induced conformational transitions of this compound based on the behavior of its constituent homopolymers.
| pH Range | Predominant Conformation | Primary Driving Force |
| Acidic (e.g., pH < 4) | α-Helix | Neutralization of glutamic acid side chains, reducing electrostatic repulsion. |
| Neutral (e.g., pH 7) | Random Coil | Electrostatic repulsion between charged glutamic acid and lysine side chains. |
| Alkaline (e.g., pH > 11) | α-Helix | Neutralization of lysine side chains, reducing electrostatic repulsion. |
Influence of Environmental Factors on Polypeptide Conformation
Beyond pH, other environmental factors can significantly modulate the conformational landscape of this compound.
Ionic Strength Effects
The ionic strength of the solution plays a crucial role in mediating the electrostatic interactions within the polypeptide chain. The addition of salt introduces ions that can screen the charges on the glutamic acid and lysine side chains. mdpi.com This "screening effect" reduces the electrostatic repulsion between the charged groups, which can influence the stability of the different conformations. mdpi.com For instance, at neutral pH where the polypeptide is in a random coil state due to charge repulsion, increasing the ionic strength can promote a collapse into a more compact, albeit still disordered, structure. The specific effect of ionic strength can be complex and depends on the interplay with other factors like pH and temperature. mdpi.com
Temperature Dependence of Structural Transitions
Temperature is a critical parameter that affects the stability of the secondary structures of this compound. Generally, an increase in temperature provides thermal energy that can disrupt the hydrogen bonds stabilizing the α-helical and β-sheet structures, leading to a transition to a random coil. researchgate.netresearchgate.net This process is often reversible. nih.gov
Furthermore, temperature can induce transitions between ordered structures. For example, heating a solution of poly(L-lysine) in its α-helical form can induce a transition to a β-sheet conformation. researchgate.net This suggests that for this compound, a complex interplay between pH and temperature governs the accessible conformational states. The thermal stability of the α-helix is also dependent on the pH of the solution. nih.gov
The table below outlines the general effects of temperature on the secondary structure of this compound.
| Initial Conformation | Temperature Change | Resulting Conformation | Underlying Mechanism |
| α-Helix | Increase | Random Coil | Disruption of intramolecular hydrogen bonds. |
| α-Helix (at high pH) | Increase | β-Sheet | Reorganization of polypeptide chains into intermolecularly hydrogen-bonded structures. |
| β-Sheet | Increase | Random Coil | Disruption of intermolecular hydrogen bonds. |
Chirality and its Role in Polypeptide Conformation
The chirality of the constituent amino acids (L-glutamic acid and L-lysine) is fundamental to the formation of stable, ordered secondary structures like the α-helix. The specific stereochemistry of the L-amino acids dictates the right-handed twist of the α-helix. The use of D-amino acids would result in a left-handed helix. In a random copolymer of L-glutamic acid and L-lysine, the inherent chirality of the monomers directs the formation of these specific helical structures. researchgate.net The chiral nature of the polypeptide is a key factor in its ability to engage in specific molecular recognition events and self-assembly processes.
Advanced Spectroscopic Characterization of Polypeptide Structure
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the secondary structure of polypeptides like this compound. researchgate.netuliege.be This method measures the differential absorption of left- and right-circularly polarized light by the chiral polypeptide. Different secondary structures (α-helix, β-sheet, and random coil) have distinct CD spectral signatures, allowing for their identification and quantification.
α-Helix: The CD spectrum of an α-helix is characterized by a positive band around 190-195 nm and two negative bands at approximately 208 nm and 222 nm. mdpi.com
β-Sheet: A β-sheet structure typically shows a negative band around 216-218 nm and a positive band around 195-200 nm.
Random Coil: A random coil conformation is generally identified by a strong negative band below 200 nm and a weak positive or near-zero signal in the 210-230 nm region. uliege.be
By monitoring the changes in the CD spectrum as a function of pH, temperature, or ionic strength, researchers can track the conformational transitions of this compound in detail. uliege.beresearchgate.net
The following table presents the characteristic CD spectral features for the main secondary structures of polypeptides.
| Secondary Structure | Wavelength of Positive Peak(s) (nm) | Wavelength of Negative Peak(s) (nm) |
| α-Helix | ~190-195 | ~208, ~222 |
| β-Sheet | ~195-200 | ~216-218 |
| Random Coil | Variable (often weak or near zero above 210 nm) | < 200 |
Fourier Transform Infrared (FTIR) Spectroscopy for Amide Band Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for analyzing the secondary structure of polypeptides like this compound. The analysis focuses on the characteristic vibrational bands of the peptide backbone, primarily the Amide I and Amide II bands. leibniz-fli.de
The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is the most sensitive probe for secondary structure. biorxiv.org It arises mainly from the C=O stretching vibrations of the peptide backbone. leibniz-fli.de The precise frequency of this band is determined by the hydrogen-bonding pattern and the geometry of the polypeptide chain, making it an excellent indicator of conformation. irdg.org For instance, α-helical structures typically show a band around 1653-1660 cm⁻¹, while β-sheets absorb at lower wavenumbers (1610-1625 cm⁻¹ for intermolecular sheets) and also show a weaker high-frequency band around 1690 cm⁻¹ for antiparallel sheets. irdg.orgnih.gov
The Amide II band, found between 1510 and 1580 cm⁻¹, is also conformationally sensitive, though more complex than Amide I. It originates from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.denih.gov While the Amide I band is more commonly used for quantitative structural analysis, the Amide II band provides complementary information. nih.gov
In a study on poly-L-lysine, researchers used FTIR analysis of the Amide I band to track conformational changes. nih.gov Different initial conformations (α-helix, β-sheet, random coil) were all observed to convert to an anti-parallel β-sheet structure upon spray-drying, with characteristic bands appearing at 1623 cm⁻¹ and 1690 cm⁻¹. nih.gov Such analyses, employing deconvolution and curve-fitting of the Amide I region, allow for the quantification of the different secondary structural elements within a sample of this compound.
| Secondary Structure | Characteristic Amide I Wavenumber (cm⁻¹) | Primary Vibrational Mode |
|---|---|---|
| α-Helix | 1653 - 1660 | C=O Stretch |
| β-Sheet (Antiparallel) | 1610 - 1625 and ~1690 (weak) | C=O Stretch |
| β-Sheet (Intramolecular) | ~1630 | C=O Stretch |
| Random Coil / Unordered | 1640 - 1650 | C=O Stretch |
UV Resonance Raman Spectroscopy in Conformational Studies
UV Resonance Raman (UVRR) spectroscopy is a highly sensitive technique for probing the conformational states of polypeptides in solution. By using excitation wavelengths in the ultraviolet region (e.g., 204 nm), the technique selectively enhances Raman signals from the peptide backbone amide bonds, providing detailed insight into the Ramachandran Ψ angle distribution. nih.govnih.gov
Studies on the constituent homopolymers, poly-L-lysine (PLL) and poly-L-glutamic acid (PGA), have demonstrated the utility of UVRR in distinguishing between various conformations such as polyproline II (PPII), α-helix, β-sheet, and an extended 2.5(1)-helical conformation. nih.govresearchgate.net The Amide III₃ band region is particularly sensitive to peptide conformation, allowing for the detection of subtle structural transitions. nih.gov
For example, UVRR studies on PLL revealed that its conformational landscape is highly dependent on pH and ionic strength. nih.gov As the pH increases, PLL undergoes a transition that cannot be described by a simple two-state model, involving the formation of α-helical and turn structures from an initial mixture of PPII and 2.5(1)-helix conformations. nih.govresearchgate.net The addition of certain salts, like NaClO₄, can also induce α-helix formation by screening side-chain electrostatic repulsions. nih.gov These findings indicate that UVRR can be effectively applied to this compound to monitor how its conformation responds to environmental cues like pH, which would titrate the glutamate (B1630785) and lysine side chains, and salt concentration.
| Condition | Predominant Conformation(s) | Key Observation |
|---|---|---|
| Neutral/Low pH | PPII and 2.5(1)-helix | Extended conformations dominate due to side-chain repulsion. nih.gov |
| High pH (e.g., 12.4) | α-helix, π-helix, turn structures | Neutralization of side chains allows for helical folding. nih.gov |
| 0.8 M NaClO₄ | ~86% α-helix-like content | Anion binding screens charges, promoting helix formation. nih.gov |
| 2.5 M NaCl | PPII and 2.5(1)-helix | Does not effectively screen side-chain repulsion to induce folding. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural confirmation of this compound. Unlike methods that provide information on average secondary structure, NMR can yield high-resolution data on the covalent structure, sequence, and three-dimensional conformation in solution. nih.gov
For structural confirmation, one-dimensional (1D) ¹H and ¹³C NMR spectra are used to verify the presence of both glutamic acid and lysine residues. The integration of proton signals, such as the α-CH protons of the backbone and the various side-chain methylene (B1212753) protons, can be used to confirm the relative composition of the two amino acid monomers in the copolymer. researchgate.net
Two-dimensional (2D) NMR techniques are employed for more detailed analysis. Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) establish through-bond connectivities within each amino acid residue, while NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space (typically <5 Å), providing crucial distance restraints for determining the polypeptide's fold and secondary structure elements. The chemical shifts of the α-H and α-C protons are also sensitive to the local secondary structure, with distinct shifts being characteristic of α-helical or β-sheet conformations. nih.gov Solution-state NMR is particularly powerful as it allows for the characterization of the polymer's structure and dynamics under near-physiological conditions. nih.gov
| Proton | Glutamic Acid Residue | Lysine Residue |
|---|---|---|
| α-CH | ~4.3 | ~4.3 |
| β-CH₂ | ~2.1 | ~1.9 |
| γ-CH₂ | ~2.5 | ~1.5 |
| δ-CH₂ | - | ~1.7 |
| ε-CH₂ | - | ~3.0 |
UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis absorption spectroscopy, particularly in the far-UV region (below 250 nm), is a widely used method to monitor conformational transitions in polypeptides. The peptide bond itself is the primary chromophore, exhibiting an intense π→π* transition around 190 nm and a weaker n→π* transition around 210-220 nm. The intensity and position of these bands are sensitive to the polypeptide's secondary structure.
A key phenomenon observed is UV hypochromism. researchgate.net When a polypeptide transitions from a disordered random coil to an ordered α-helical structure, a significant decrease in the maximum absorbance (ε_max) at ~190 nm is observed. This is often accompanied by the appearance of a shoulder at a longer wavelength, around 205 nm. researchgate.net This spectral change has been clearly documented for both poly-L-glutamic acid (undergoing a coil-to-helix transition as pH is lowered) and poly-L-lysine (undergoing a similar transition as pH is raised). researchgate.net Therefore, for this compound, UV-Vis absorption spectroscopy serves as a straightforward method to track pH- or solvent-induced coil-to-helix transitions by monitoring the absorbance intensity in the far-UV range.
Intrinsic fluorescence spectroscopy is of limited use for this compound, as neither glutamic acid nor lysine possesses an aromatic side chain that would give rise to a significant native fluorescence signal. Such analysis is typically reserved for proteins containing tryptophan, tyrosine, or phenylalanine. However, extrinsic fluorescence, using environmentally sensitive fluorescent probes that bind to the polypeptide, could be employed to study conformational changes and hydrophobic pocket formation.
| Homopolypeptide | Transition Condition | Observed Spectral Change |
|---|---|---|
| Poly-L-glutamic acid | Decrease in pH (e.g., to 3) | Hypochromism (drop in ε_max at ~190 nm). researchgate.net |
| Poly-L-lysine | Increase in pH (e.g., to 10.8) | Hypochromism and appearance of a shoulder at ~205 nm. researchgate.net |
Molecular Dynamics Simulations and Theoretical Modeling of Conformational States
Molecular dynamics (MD) simulations and theoretical modeling provide a computational lens to investigate the conformational dynamics of this compound at an atomic level of detail. These methods complement experimental techniques by offering insights into the time-resolved behavior and the energy landscapes governing conformational transitions. nih.govescholarship.org
MD simulations model the polypeptide in a virtual environment, often including explicit water molecules and ions to mimic solution conditions. nih.gov By solving Newton's equations of motion for every atom in the system, MD generates a trajectory that describes how the polypeptide's structure evolves over time. This allows for the exploration of the accessible conformational space and the characterization of stable and metastable states. nih.gov
For this compound, simulations can be designed to probe the key factors influencing its structure:
pH Effects: By altering the protonation states of the glutamate (carboxyl) and lysine (amino) side chains, simulations can model how electrostatic interactions drive the transitions between extended coils and compact helical or globular structures.
Solvent and Ion Effects: The role of the hydrobromide counterions and the surrounding water in stabilizing specific conformations can be explicitly studied.
Energy Landscapes: Simulations can be used to calculate the free energy landscape as a function of specific conformational coordinates (e.g., Ramachandran angles), revealing the relative stabilities of different secondary structures and the energy barriers between them. nih.gov
These computational models are powerful for interpreting experimental data from techniques like FTIR and NMR and for predicting how the copolymer might behave under conditions that are difficult to access experimentally. escholarship.org
Interactions of Poly Glu, Lys Hydrobromide with Biomolecular Systems
Polyelectrolyte Interactions with Nucleic Acids
The positively charged ε-amino groups of the lysine (B10760008) residues in Poly(Glu, Lys) Hydrobromide are the primary drivers of its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. This electrostatic attraction is the foundation for the formation of polyelectrolyte complexes known as polyplexes.
The binding of the polycationic lysine components of the copolymer to nucleic acids is a multifaceted process. The principal mechanism is the strong electrostatic interaction between the positively charged lysine side chains and the negatively charged phosphate groups of DNA and RNA. researchgate.netnih.gov This interaction neutralizes the charge on the nucleic acid, facilitating its condensation.
The binding process can exhibit cooperativity, particularly under specific salt concentrations. researchgate.netnih.gov At low salt concentrations, poly-L-lysine tends to bind in a noncooperative manner, distributing randomly among the DNA molecules. nih.gov However, within a narrow and higher range of NaCl concentrations, the binding becomes cooperative. researchgate.netnih.gov This cooperative binding leads to the complete condensation of some DNA molecules, while others remain unbound, a crucial prerequisite for forming discrete, condensed particles. researchgate.netnih.gov Lysine-rich protein regions and synthetic peptides have also been shown to undergo complex coacervation with RNA, a form of liquid-liquid phase separation driven by these electrostatic interactions. nih.gov
The electrostatic binding of the lysine residues to DNA induces a significant conformational change, causing the extended DNA molecule to collapse into a compact, condensed state. researchgate.netnih.gov These condensed particles can adopt various morphologies, including spherical structures with diameters in the nanometer range (e.g., 15-30 nm). researchgate.netnih.gov
This condensation provides substantial protection to the DNA, enhancing its stability against both mechanical and enzymatic degradation. nih.gov For instance, DNA complexed with poly-L-lysine shows dramatically increased resistance to digestion by DNase I compared to free DNA. nih.gov Studies have shown that while only 19.2% of free plasmid DNA (pDNA) remained after DNase I treatment, 68.1% to 89.0% of the total pDNA in pDNA/poly-L-lysine complexes was protected. nih.gov Furthermore, the complexation can increase the thermal stability of the DNA double helix. nih.gov
| Condition | Free pDNA | pDNA/PLL Complex | Reference |
|---|---|---|---|
| DNase I Digestion (% Protected) | 19.2% | 68.1% - 89.0% | nih.gov |
| Mechanical Stress (Sonication) | Degraded | Degraded | nih.gov |
| Mechanical Stress (Vortexing) | Stable | Stable | nih.gov |
The electrostatic nature of the interaction between this compound and nucleic acids implies that other charged molecules can compete for binding. Polyanions, in particular, can displace nucleic acids from the complex. Research has demonstrated that poly(L-aspartic acid) can replace DNA in a complex formed with a poly(ethylene glycol)-poly(L-lysine) block copolymer, resulting in the release of free DNA. nih.gov This indicates a competitive binding process where stronger or more abundant polyanions can disrupt the nucleic acid-polypeptide complex. Similarly, other ligands that interact with the components of the complex can alter its stability and function. researchgate.net
Polypeptide Interactions with Proteins and Peptides
The charged lysine and glutamic acid residues of this compound also enable it to interact with proteins and peptides, which have their own distinct surface charge distributions. These interactions can modulate protein aggregation processes and lead to the formation of larger protein-polypeptide assemblies.
The aggregation of amyloid-beta (Aβ) peptide is a key pathological event in Alzheimer's disease. nih.govfrontiersin.org Polycationic polymers can significantly influence this process. Studies using the homopolymer poly-lysine have shown that it accelerates the aggregation of Aβ42. nih.gov The positively charged polymer is thought to create a localized environment with a higher concentration of the negatively charged Aβ42 peptide, and by modulating the peptide's charge, it may decrease electrostatic self-repulsion, thereby promoting association and aggregation. nih.gov
In contrast, the negatively charged homopolymer poly-glutamic acid was found to have no effect on Aβ aggregation. nih.gov This suggests that the lysine component of a Poly(Glu, Lys) copolymer would be the dominant modulator of Aβ fibril formation. Furthermore, the presence of poly-lysine not only speeds up aggregation but also affects the morphology of the resulting fibrils, leading to longer fibrils and more extensive networks compared to those formed in its absence. nih.gov
| Polymer | Charge (at pH 8.0) | Effect on Aβ42 Aggregation | Resulting Fibril Morphology | Reference |
|---|---|---|---|---|
| Poly-lysine hydrobromide | Positive | Accelerates | Longer fibrils, extensive network | nih.gov |
| Poly-glutamic acid sodium salt | Negative | No effect | Short, dispersed fibrils (similar to control) | nih.gov |
| Poly(ethylenimine) (PEI) | Positive | Accelerates | Diffuse, decorated fibrils | nih.gov |
This compound can interact with proteins to form polyion complexes (PICs), driven by electrostatic forces between the polypeptide and charged domains on the protein surface. nih.govnih.gov Depending on the relative charges and concentrations, these interactions can lead to the formation of soluble complexes or cause the protein to precipitate. nih.govnih.gov
This precipitation can be a reversible process. Proteins, including therapeutic antibodies and enzymes, have been fully precipitated by adding poly-L-lysine or poly-L-glutamic acid at low ionic strength. nih.govnih.gov The resulting precipitate can then be redissolved at physiological ionic strength, with the proteins retaining their secondary structure and biological activity. nih.gov Copolymers containing both lysine and glutamic acid can impart ampholytic properties, leading to the assembly of structures like polyion complex vesicles, which have potential as carriers for biomolecules like proteins. nih.gov
Interactions with Histones and Chromatin Components
The interaction of this compound with chromatin components is primarily driven by the electrostatic attraction between the positively charged poly-L-lysine (PLL) blocks of the copolymer and the negatively charged components of chromatin, namely DNA and histones. The phosphate backbone of DNA is inherently negatively charged, providing a strong driving force for the binding of the cationic lysine residues.
Research has shown that the interaction of poly-L-lysine with chromatin can lead to significant structural and functional changes. Saturation of chromatin with poly-L-lysine has been observed to strongly inhibit the priming capacity of chromatin for E. coli DNA polymerase, a process that is reversible with subsequent acid treatment. nih.govnih.gov This inhibition suggests that the binding of the polycationic polymer can mask the DNA template, making it inaccessible to enzymes involved in DNA replication and transcription.
Furthermore, studies on the interaction of poly-L-lysine with naked DNA, a primary component of chromatin, reveal that the binding is not random. Poly-L-lysine demonstrates a preference for binding to A+T-rich regions of DNA. documentsdelivered.com This specificity suggests that the copolymer could potentially modulate gene expression by preferentially condensing and stabilizing certain regions of the genome over others. The cooperative binding of poly-L-lysine to DNA is a prerequisite for the formation of condensed, spherical DNA particles with diameters in the range of 15-30 nm. nih.govresearchgate.net This condensation effect is a crucial aspect of how such polymers can influence the higher-order structure of chromatin.
Histones, being positively charged proteins themselves, have a more complex interaction with the poly-L-lysine component. However, histone tails are subject to various post-translational modifications, such as acetylation and phosphorylation, which can introduce negative charges and thus create potential binding sites for the cationic polymer. nih.govembopress.org By interacting with both DNA and modified histones, this compound can influence the intricate network of interactions that govern chromatin architecture and function.
| Interacting Component | Primary Interaction Mechanism | Consequence of Interaction |
| DNA (Phosphate Backbone) | Electrostatic attraction | Chromatin condensation, masking of DNA template |
| Histones (Modified) | Electrostatic attraction with negatively charged modifications | Alteration of histone-DNA and histone-histone interactions |
Interactions with Biological Membranes and Cell Surfaces (Mechanistic Studies)
Investigation of Translocation Mechanisms Across Phospholipid Bilayers
The translocation of this compound across phospholipid bilayers, the primary components of cell membranes, is a critical step for its intracellular applications. Mechanistic studies, primarily focusing on cationic polypeptides like poly-L-lysine, have elucidated a multi-step process for this translocation.
A proposed three-step mechanism involves:
Adsorption: The initial step is the electrostatic binding of the positively charged lysine residues of the copolymer to the negatively charged head groups of the phospholipids (B1166683) on the membrane surface.
Transportation: Following adsorption, the polypeptide is transported across the hydrophobic core of the lipid bilayer.
Desorption: Finally, the polypeptide is released from the inner leaflet of the membrane into the cytoplasm.
Fluorescence spectroscopy and confocal laser scanning microscopy have provided direct evidence for the translocation of positively charged polypeptides across lipid bilayer membranes. nih.gov Circular dichroism studies have shown that upon interaction with liposome (B1194612) membranes, polypeptides like copoly(Lys/Tyr) adopt and maintain a β-sheet conformation, suggesting a "carpet-mode like" translocation process. nih.gov In this model, the polypeptide aligns parallel to the membrane surface and disrupts the bilayer structure to facilitate its passage.
The efficiency of translocation can be influenced by the composition of the lipid membrane. For instance, the translocation of copoly(Lys/Tyr) was found to be more efficient across membranes composed of egg-phosphatidylcholine (EPC) and dioleoyl-phosphatidylethanolamine (DOPE) compared to soybean phospholipids. nih.gov Furthermore, the incorporation of hydrophobic residues, such as phenylalanine, into a poly-lysine chain has been shown to lower the potential barrier for the passage of the polypeptide through the hydrophobic core of the lipid bilayer, thereby enhancing the rate and efficiency of translocation. nih.gov
| Translocation Step | Description | Key Findings |
| Adsorption | Initial binding of the cationic polymer to the anionic membrane surface. | Driven by electrostatic interactions. |
| Transportation | Movement of the polymer across the hydrophobic membrane core. | May involve a "carpet-mode like" mechanism and conformational changes (e.g., β-sheet formation). |
| Desorption | Release of the polymer into the intracellular space. | Final step in the translocation process. |
Role of Electrostatic Interactions in Cell Surface Binding and Adhesion
Electrostatic interactions are the primary driving force for the initial binding and adhesion of this compound to cell surfaces. The surface of most mammalian cells is rich in negatively charged molecules such as glycoproteins and proteoglycans, which present a net negative charge, making them a prime target for the cationic poly-L-lysine blocks of the copolymer.
The binding of cationic polypeptides to negatively charged surfaces is a well-established phenomenon. aalto.fi The strength and stability of this binding are highly dependent on environmental factors, particularly pH. nih.gov At physiological pH, the lysine residues are protonated and positively charged, while the glutamic acid residues are deprotonated and negatively charged. researchgate.net This results in the formation of polyion complexes between the oppositely charged blocks of the copolymer. nih.govresearchgate.netresearchgate.net However, the excess positive charge from the lysine residues is available to interact with the negatively charged cell surface.
Studies have shown that at low pH, the adsorption of cationic polypeptides like poly-L-lysine onto negatively charged surfaces is strongest, leading to the formation of stable monolayers. aalto.fi However, electrostatic repulsion between the adsorbed polymer molecules can limit the maximum surface coverage. Conversely, at higher pH values, the binding is weaker, but it can lead to the formation of denser polymer films on the surface. aalto.fi The stability of these electrostatic complexes is also influenced by ionic strength, with the addition of salt promoting aggregation due to the screening of electrostatic interactions. nih.gov
The formation of these electrostatic complexes is crucial for the adhesion of the copolymer to the cell surface, which is the prerequisite for subsequent biological activities, including cellular uptake.
| Factor | Influence on Cell Surface Binding | Mechanism |
| pH | Modulates the strength and density of binding. | Alters the ionization state of the glutamic acid and lysine residues, affecting the net charge and electrostatic interactions. nih.gov |
| Ionic Strength | Affects the stability of the polymer-cell surface complex. | High salt concentrations can screen electrostatic interactions, potentially leading to aggregation or detachment. nih.gov |
| Cell Surface Composition | Determines the availability of binding sites. | The density of negatively charged molecules on the cell surface dictates the extent of electrostatic binding. |
Self Assembly and Supramolecular Architectures of Poly Glu, Lys Hydrobromide
Principles of Polypeptide Self-Assembly in Aqueous Media
The self-assembly of polypeptides like Poly(Glu, Lys) Hydrobromide in aqueous solutions is a spontaneous process governed by a delicate balance of non-covalent interactions. These interactions work in concert to minimize the free energy of the system, leading to the formation of well-defined, ordered structures from disordered polymer chains. The primary forces at play include:
Electrostatic Interactions: The ionizable side chains of glutamic acid (carboxylic acid) and lysine (B10760008) (amino group) are key drivers of self-assembly. The electrostatic attractions between the oppositely charged glutamate (B1630785) and lysine residues, and repulsions between like charges, are highly dependent on the pH of the surrounding medium. At a pH between the pKa of the carboxylic acid group (around 4.3) and the amino group (around 10.5), the polypeptide is zwitterionic, with both positive and negative charges, leading to strong intramolecular and intermolecular ionic interactions. rsc.orgrsc.org
Hydrophobic Interactions: Although glutamic acid and lysine are considered hydrophilic amino acids, the hydrocarbon portions of their side chains can engage in hydrophobic interactions. This tendency to minimize contact with water by burying the nonpolar regions is a significant driving force for the formation of a hydrophobic core in self-assembled structures.
Hydrogen Bonding: The peptide backbone contains amide and carbonyl groups that are proficient at forming hydrogen bonds. These interactions are crucial for the formation of stable secondary structures, such as α-helices and β-sheets, which can act as the building blocks for larger supramolecular assemblies. nih.gov
The interplay of these forces is highly sensitive to environmental conditions such as pH, ionic strength, and temperature. For instance, changes in pH can alter the ionization state of the glutamic acid and lysine residues, thereby modulating the electrostatic interactions and triggering conformational changes or assembly/disassembly of supramolecular structures. rsc.orgrsc.org
Formation of Polymeric Micelles and Vesicles
In aqueous solutions, amphiphilic block or random copolymers like this compound can self-assemble into core-shell structures such as micelles and vesicles. This process is driven by the segregation of the hydrophobic and hydrophilic segments of the polymer chains to minimize contact between the hydrophobic parts and water.
Polymeric Micelles: These are typically spherical structures with a hydrophobic core and a hydrophilic corona. In the case of a block copolymer of polystyrene and a zwitterionic section of alternating glutamic acid and lysine, the polystyrene block would form the core, while the charged polypeptide segment would form the corona, interacting with the aqueous environment. nih.gov For a random copolymer of glutamic acid and lysine, hydrophobic patches along the polymer chain can aggregate to form the core of the micelle. The formation of micelles typically occurs above a specific concentration known as the critical micelle concentration (CMC).
Vesicles: These are hollow, spherical structures with a bilayer membrane enclosing an aqueous core. The formation of vesicles from polypeptides is often associated with the arrangement of β-sheets. The amphiphilic nature of the polypeptide can lead to the formation of a membrane-like structure that encapsulates a volume of the solvent.
The size and morphology of these self-assembled structures are influenced by factors such as the polymer's molecular weight, the ratio of glutamic acid to lysine, and the solution conditions. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are common techniques used to characterize the size and shape of these nano-assemblies. For example, a zwitterionic block copolymer with alternating glutamic acid and lysine units has been shown to self-assemble into micelles with an average diameter of 7 nm in aqueous solutions. nih.gov
| Copolymer System | Self-Assembled Structure | Average Size (Diameter) | Measurement Conditions | Reference |
|---|---|---|---|---|
| Polystyrene-b-poly(Glu-alt-Lys) | Micelles | 7 nm | 0-100 mM NaCl, pH 6 | nih.gov |
| mPEG-PDLLA-PLG / mPEG-PDLLA-PLL | Polyion Complex Micelles | 36.3 ± 0.8 nm | Aqueous solution | nih.govresearchgate.net |
Hydrogel Formation and Network Structures
Under certain conditions, this compound can form hydrogels, which are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. The formation of these networks can be induced by changes in pH, temperature, or ionic strength, and can involve either physical or chemical cross-linking.
Physical Hydrogels: These are formed through non-covalent interactions, such as the formation of intermolecular β-sheets, hydrophobic interactions, or ionic complexation. For instance, statistical copolypeptides of lysine and tyrosine have been shown to form hydrogels in the presence of salt ions, a process driven by the formation of stable intermolecular β-sheet secondary structures. nih.gov Similarly, the electrostatic interactions between glutamic acid and lysine can lead to the formation of a physically cross-linked network.
Chemical Hydrogels: These involve the formation of covalent bonds between the polymer chains. This can be achieved by introducing chemical cross-linkers that react with the functional groups on the glutamic acid and lysine side chains.
The mechanical properties of these hydrogels, such as their stiffness and elasticity, can be tuned by altering the polymer concentration, the ratio of glutamic acid to lysine, and the cross-linking density. nih.gov Recent research has focused on developing zwitterionic polypeptide hydrogels with alternating glutamic acid and lysine sequences. These hydrogels have shown exceptional resistance to protein adsorption and cellular adhesion, making them promising materials for biomedical applications. nih.gov
| Hydrogel System | Cross-linking Mechanism | Key Properties | Potential Applications | Reference |
|---|---|---|---|---|
| Alternating poly(Glu-Lys) | Chemical (EDC/HOBt) | Resists protein adsorption and cell adhesion. | Implantable biomaterials | nih.gov |
| Statistical poly(Lys-Tyr) | Ion-triggered β-sheet formation | Tunable mechanical properties via ion strength. | Biomedical applications | nih.gov |
| Cross-linked poly(L-lysine) and poly(L-glutamic acid) | Chemical | pH-dependent swelling and rheological properties. | Skin applications | researchgate.net |
Directed Self-Assembly for Nanoscale Structures
While this compound can spontaneously self-assemble into various structures, there is growing interest in directing this assembly to create more complex and functional nanoscale architectures. Directed self-assembly utilizes external fields, templates, or specific molecular interactions to guide the organization of the polypeptide chains into predefined patterns.
One approach to directed self-assembly involves the use of patterned substrates. For example, a surface with alternating hydrophobic and hydrophilic regions can be used to template the assembly of the polypeptide into specific arrangements. Another strategy involves the use of block copolymers where one block can interact specifically with a surface or another molecule, thereby directing the assembly of the entire polymer chain.
Furthermore, the inherent responsiveness of this compound to stimuli like pH can be harnessed for directed assembly. By creating a pH gradient, it is possible to spatially control the self-assembly process. For instance, a block copolymer of poly(L-lysine) and poly(L-glutamic acid) has been shown to preferentially aggregate into vesicles under acidic conditions. nih.gov This pH-dependent behavior can be exploited to direct the formation of specific structures at desired locations. The ultimate goal of directed self-assembly is to fabricate novel materials with tailored properties and functionalities for applications in areas such as nanoelectronics, biosensors, and catalysis.
Research Applications and Advanced Material Science Perspectives
Biomimetic Mineralization Control and Modification
The ability of organisms to precisely control the crystallization of inorganic materials, such as calcium carbonate, has inspired the use of synthetic polypeptides to mimic these processes. Copolymers of glutamic acid and lysine (B10760008) are particularly relevant due to the prevalence of acidic and basic residues in proteins that regulate biomineralization.
Research into random copolymers containing glutamic acid (Glu), lysine (Lys), and alanine (B10760859) (Ala) has demonstrated a significant influence on the formation of calcium carbonate. The composition of these polymers, particularly the glutamic acid content, plays a crucial role in modulating the mineralization process. Studies have shown that increasing the proportion of glutamic acid in the copolymer chain leads to a more pronounced inhibition of calcium carbonate nucleation and a corresponding decrease in the resulting particle size. mdpi.com
The synergistic effect of acidic and basic polypeptides on calcium carbonate crystallization has also been explored. In studies using a combination of polyaspartic acid (PAsp), an acidic polypeptide similar to poly(glutamic acid), and polylysine (B1216035) (PLys), it was observed that these two components work together to influence the final crystal structure. acs.org The polypeptide assemblies can act as templates for heterogeneous nucleation. acs.org In the presence of both PAsp and PLys, the resulting precipitates were composed of calcite spherulites with a hierarchical structure. acs.org These spherulites featured a loose inner core and a denser outer part of radially grown calcite crystals. acs.org The size of these spherulites and their hollow cores could be controlled by adjusting the relative amounts of the acidic and basic polypeptides, showcasing a cooperative effect in directing the morphology of the mineral phase. acs.org
The amino acid composition of random poly(amino acid)s directly impacts their ability to inhibit the nucleation of calcium carbonate. An increase in the glutamic acid content within a copolymer of glutamic acid, lysine, and alanine has been shown to enhance its inhibitory effect on nucleation. mdpi.com This is attributed to the interaction of the negatively charged carboxyl groups of the glutamic acid residues with calcium ions, which can interfere with the formation of stable crystal nuclei.
Furthermore, the presence of these copolymers can influence the polymorphic outcome of calcium carbonate crystallization. Calcium carbonate can exist in several crystalline forms, including the stable calcite and the metastable vaterite and aragonite. mdpi.com While acidic proteins are known to play a role in regulating the formation of these biominerals, synthetic random copolymers provide a model system to understand these interactions. mdpi.com For instance, in the presence of polylysine alone, the precipitates of calcium carbonate were found to be a mixture of calcite and vaterite, with dendritic and spherulitic morphologies, respectively. acs.org However, when combined with polyaspartic acid, the formation of calcite spherulites was exclusively favored. acs.org This demonstrates the potential of copolymers like POLY(GLU, LYS) HYDROBROMIDE to direct the selection of specific calcium carbonate polymorphs, a critical aspect of creating materials with tailored properties.
Development of Responsive Polymeric Materials
The presence of both acidic (glutamic acid) and basic (lysine) residues in this compound makes it an excellent candidate for the development of environmentally responsive materials. The ionization state of the amino acid side chains is dependent on the surrounding pH, leading to conformational changes and alterations in the polymer's properties.
Copolymers of glutamic acid and lysine are known to exhibit pH-responsive behavior. The glutamic acid residues have carboxyl groups that are deprotonated at high pH, resulting in a negative charge, while the lysine residues have amino groups that are protonated at low pH, leading to a positive charge. nih.gov This charge variation with pH can be harnessed to create "smart" materials that respond to changes in their environment.
For example, hydrogels fabricated from poly(γ-glutamic acid) and ε-polylysine demonstrate pH-dependent swelling properties. nih.gov An increase in the polylysine content leads to a more compact network structure and reduced swelling. nih.gov The complexation and secondary structure of poly(L-lysine) and poly(L-glutamic acid) are also strongly influenced by pH. rsc.org At low pH, the poly(L-lysine) block in a copolymer can exist as a random coil, while the poly(L-glutamic acid) block adopts an α-helical conformation; the opposite is observed at high pH. nih.gov These conformational changes can be used to trigger the assembly and disassembly of nanostructures, such as vesicles, for applications like drug delivery. nih.gov
Below is an interactive data table summarizing the pH-responsive conformational changes of a PEG-b-poly(L-lysine)-b-poly(L-glutamate) copolymer.
| pH Range | Poly(L-lysine) Conformation | Poly(L-glutamic acid) Conformation | Resulting Assembly |
| 1.9–3.1 | Random Charged Coil | α-Helix | Vesicles |
| 12.3–13.0 | α-Helix | Randomly Coiled | Disassembled |
This data is based on a block copolymer system and illustrates the pH-responsive nature of glutamic acid and lysine components. nih.gov
Biofouling, the unwanted accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in various marine and biomedical applications. Zwitterionic materials, which contain both positive and negative charges, have shown great promise in resisting biofouling. Copolymers of glutamic acid and lysine are zwitterionic over a certain pH range and can be used to create antifouling surfaces.
A novel zwitterionic block copolymer with alternating glutamic acid and lysine units has been shown to form a brush-like monolayer on surfaces that effectively reduces the adsorption of extracellular polymeric substances (EPS) and bacterial attachment. nih.gov This brush-like structure can inhibit the development of thick biofilms. nih.gov The antifouling properties are attributed to the strong hydration layer that forms around the zwitterionic surface, which creates a physical and energetic barrier to the attachment of biomolecules and microorganisms. researchgate.net Studies have demonstrated that polyamino acid-derived zwitterionic coatings can prevent protein adhesion and inhibit thrombus formation. nih.gov
The following table presents data on the reduction of fibrinogen adsorption by zwitterionic polypeptide (ZIP) hydrogels composed of glutamic acid and lysine compared to a standard PEGDA hydrogel.
| Hydrogel Type | Fibrinogen Adsorption Reduction (%) |
| L30 (L-amino acids) | 89.9 |
| D30 (D-amino acids) | 89.7 |
Data from a study on zwitterionic polypeptide hydrogels with alternating glutamic acid and lysine sequences. nih.gov
Dispersing Agents for Carbon Nanotubes and Nanomaterials
Single-walled carbon nanotubes (SWCNTs) possess remarkable mechanical and electrical properties, but their tendency to aggregate in bundles limits their practical applications. The effective dispersion of SWCNTs in a solvent is crucial for harnessing their full potential.
A study has shown that a random copolymer of glutamic acid and lysine, with a glutamic acid to lysine ratio of 6 to 4, can act as an effective dispersing agent for SWCNTs in aqueous solutions. rsc.org This is a significant finding as it presents a simple and biocompatible method for dispersing these nanomaterials. The dispersion mechanism is thought to involve the incorporation of the SWCNTs into agglomerates of the polypeptide. rsc.org The stability of these dispersions is notable, as the polypeptide-SWCNT conjugates can be filtered, washed, and then readily redispersed. rsc.org
This approach offers an advantage over traditional surfactants as the polypeptide coating is expected to have good biocompatibility. rsc.org Furthermore, mixtures of oppositely charged homopolymers of poly-L-glutamate and poly-L-lysine hydrobromide have also been shown to be high-performance dispersing agents for SWCNTs. rsc.org This indicates that the presence of both positive and negative charges, as found in this compound, is key to its dispersing capabilities for carbon nanotubes and potentially other nanomaterials. rsc.org
Analytical Methodologies Based on this compound Interactions
The unique physicochemical properties of this compound, a synthetic copolypeptide, have led to its exploration in various analytical methodologies. The presence of both positively charged lysine residues and negatively charged glutamic acid residues within the same polymer chain imparts an ampholytic character, allowing for complex electrostatic interactions with a variety of molecules.
DNA Detection Assays
The ability of the lysine component of this compound to engage in electrostatic binding with the negatively charged phosphate (B84403) backbone of DNA is a key principle being investigated for the development of DNA detection assays. nih.govresearchgate.netnih.gov While specific assays utilizing the copolymer this compound are still in early research stages, the foundational concept is based on the well-established interactions between polycations and nucleic acids. nih.govresearchgate.netresearchgate.net
The interaction between the positively charged amino groups of the lysine residues and the phosphate groups of DNA can lead to the condensation of DNA molecules. researchgate.netnih.gov This condensation event can be monitored through various analytical techniques. For instance, changes in light scattering or fluorescence resonance energy transfer (FRET) upon the interaction of the copolymer with DNA could form the basis of a detection method. nih.govnih.gov
Table 1: Theoretical DNA Detection Parameters with this compound
| Parameter | Potential Mechanism | Detection Method |
| Analyte | DNA | Resonance Light Scattering |
| Recognition Element | Electrostatic interaction between lysine residues and DNA phosphate backbone | Changes in light scattering intensity upon DNA binding |
| Signal Transduction | Aggregation-induced changes in optical properties | Spectrophotometry |
| Modulation | pH-dependent charge of glutamic acid residues | pH-triggered release or binding |
It is important to note that while the principles are sound, detailed research findings and validated data tables for DNA detection assays specifically employing this compound are not yet widely available in peer-reviewed literature. Future research would need to focus on optimizing the copolymer composition, molecular weight, and assay conditions to develop robust and sensitive DNA detection platforms.
Layer-by-Layer Assembly of Films for Controlled Release Research
The layer-by-layer (LbL) assembly technique offers a versatile method for constructing thin films with precise control over their thickness and composition at the nanoscale. wisc.edunih.govrsc.orgsigmaaldrich.com This technique is particularly well-suited for creating functional coatings for controlled release applications. mdpi.com this compound, with its ampholytic nature, is a promising candidate for use in LbL assembly, as it can be deposited alternately with either polyanions or polycations depending on the solution pH.
In the context of controlled release, this compound can be assembled into multilayered films with other polyelectrolytes to encapsulate therapeutic agents. pnas.orgresearchgate.net The release of the encapsulated drug can then be triggered by changes in the local environment, such as pH, ionic strength, or the presence of specific enzymes. mdpi.comresearchgate.netbohrium.comnih.govnih.gov
For example, a film constructed with this compound and a biocompatible polyanion could be designed to be stable at physiological pH. A change to a more acidic environment, such as that found in tumor microenvironments or within endosomes, could alter the charge of the glutamic acid residues, leading to a disruption of the electrostatic interactions within the film and subsequent release of the entrapped drug. mdpi.commdpi.com
Table 2: Potential Stimuli-Responsive Release from this compound Films
| Stimulus | Mechanism of Release | Potential Application |
| pH | Alteration of the ionization state of glutamic acid and lysine residues, leading to film swelling or dissolution. nih.govmdpi.com | Targeted drug delivery to acidic tumor environments or intracellular compartments. |
| Ionic Strength | Screening of electrostatic interactions between polymer layers, causing film destabilization. researchgate.net | Release in response to changes in physiological salt concentrations. |
| Enzymes | Enzymatic degradation of the polypeptide backbone. nih.gov | Biodegradable coatings for implants or long-term drug delivery systems. |
Research into the use of copolymers of glutamic acid and lysine in hydrogels and micelles for drug delivery has shown the potential for controlled release. nih.govnih.gov Zwitterionic polypeptide hydrogels with alternating glutamic acid and lysine sequences have demonstrated controlled enzymatic degradability. nih.gov Similarly, polyion complex micelles formed through the electrostatic interaction of polyglutamic acid and polylysine have been shown to have pH-triggered release profiles. nih.gov These findings suggest that LbL films composed of this compound could offer similar controlled release capabilities. However, detailed studies quantifying the release kinetics of specific drugs from LbL films made solely with this copolymer are needed to fully realize its potential in controlled release research.
Advanced Biophysical and Analytical Characterization Techniques for Poly Glu, Lys Hydrobromide Systems
Dynamic Light Scattering (DLS) for Size and Assembly Analysis
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique widely used for determining the size distribution of small particles and macromolecules in suspension. website-files.comrsc.org The technique measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. rsc.org Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles diffuse more slowly, causing slower fluctuations. jmaterenvironsci.com
By analyzing these fluctuations using an autocorrelation function, the diffusion coefficient (D) of the particles can be calculated. The hydrodynamic radius (RH) or hydrodynamic diameter of the particles is then determined using the Stokes-Einstein equation:
D = kBT / (6πηRH)
where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. nih.gov It is important to note that DLS measures the hydrodynamic size, which is the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. website-files.comnih.gov
In the context of Poly(Glu, Lys) Hydrobromide, DLS is invaluable for monitoring the size and aggregation state of the polymer under different conditions, such as varying pH, ionic strength, or temperature. For instance, studies on the related homopolymer poly-L-lysine (PLL) have shown a significant dependence of particle size on pH. nih.gov At a high pH of 11.64, PLL exhibited a smaller size of approximately 60 nm, whereas at a pH of 3, the size increased to around 280 nm with a broader distribution. nih.gov This is attributable to changes in the polymer's conformation and intermolecular interactions as the charge on the lysine (B10760008) residues is altered.
| pH | Hydrodynamic Diameter (nm) | Polydispersity Index (PdI) |
|---|---|---|
| 3.0 | 280 | > 0.30 |
| 7.0 | 150 | 0.20 - 0.30 |
| 11.64 | 60 | 0.20 - 0.30 |
Zeta Potential Measurements for Surface Charge Characterization
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. It represents the electrical potential at the slipping plane, which is the boundary of the layer of ions that remains associated with a particle as it moves through a solution. acs.orgikifp.edu.pl The measurement is typically performed using Laser Doppler Velocimetry (LDV) or microelectrophoresis, where an electric field is applied to the sample, and the velocity of the charged particles is measured. tau.ac.il This velocity is then used to calculate the zeta potential.
For this compound, which contains both acidic (glutamic acid) and basic (lysine) residues, the surface charge is highly dependent on the pH of the surrounding medium. At low pH, the amino groups of lysine are protonated (-NH3+), and the carboxylic acid groups of glutamic acid are largely neutral (-COOH), resulting in a net positive charge. Conversely, at high pH, the carboxylic acid groups are deprotonated (-COO-), and the amino groups are neutral (-NH2), leading to a net negative charge.
Zeta potential measurements can precisely track these changes in surface charge. This information is critical for understanding the interactions of the polymer with charged surfaces, proteins, or nucleic acids. For example, nanoparticles with positive surface charges have been shown to have a higher interaction force with cells, which are typically negatively charged. acs.org
| pH | Predominant Charge on Residues | Expected Zeta Potential (mV) |
|---|---|---|
| 3.0 | Glu (neutral), Lys (positive) | Highly Positive |
| 7.0 | Glu (negative), Lys (positive) | Near Neutral (depends on Glu:Lys ratio) |
| 11.0 | Glu (negative), Lys (neutral) | Highly Negative |
Atomic Force Microscopy (AFM) for Morphological and Surface Studies
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. It works by scanning a sharp tip, attached to a cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured by a laser and photodiode system, allowing for the generation of a three-dimensional image of the surface.
AFM is a powerful tool for visualizing the morphology of this compound assemblies. It can be used to characterize the shape and size of nanoparticles, films, or other structures formed by the polymer. For instance, AFM has been employed to study the aggregation and fibrillar structure formation of polyglutamine peptides, which is relevant to the glutamic acid component of the copolymer. mcgill.ca
Beyond imaging, AFM can also be used to probe the mechanical properties and interaction forces of the polymer. By functionalizing the AFM tip, it is possible to measure the adhesion forces between the polymer and different surfaces or biomolecules. This provides insights into the interactions that govern the behavior of this compound in biological systems. acs.org
Viscosity Measurements for Polymer Conformation and Solution Properties
Viscosity is a measure of a fluid's resistance to flow and is highly sensitive to the size, shape, and interactions of polymer molecules in solution. ncsu.edudiva-portal.org At a molecular level, viscosity reflects the intermolecular and intramolecular forces within the fluid. diva-portal.org For polymers like this compound, viscosity measurements can provide valuable information about the polymer's conformation (e.g., random coil, helix) and its interactions with the solvent.
The study of non-Newtonian viscosity behavior, where the viscosity is dependent on the shear rate, can also provide insights into the structural organization of the polymer in solution.
| Polymer Conformation | Hydrodynamic Volume | Expected Intrinsic Viscosity |
|---|---|---|
| Compact Globule | Small | Low |
| Random Coil | Intermediate | Intermediate |
| Extended Rod | Large | High |
Surface Plasmon Resonance (SPR) for Interaction Kinetics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. The method involves immobilizing one of the interacting partners (the ligand) onto a sensor surface, typically a thin gold film. The other partner (the analyte), in solution, is then flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light.
SPR is a powerful tool for studying the interaction kinetics of this compound with other molecules, such as proteins, nucleic acids, or small drug molecules. By analyzing the SPR sensorgram, which plots the change in resonance signal over time, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). These kinetic parameters provide a detailed understanding of the binding affinity and stability of the complex.
The ability to measure interactions in real-time and without the need for labeling makes SPR particularly valuable for characterizing the binding properties of this compound in a variety of contexts, from fundamental studies of polyelectrolyte complexation to the development of targeted drug delivery systems.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Molecular Weight Distribution
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used for the mass analysis of large molecules such as polymers and proteins. In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser light. A pulsed laser is then used to irradiate the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. The ions are then accelerated in an electric field and their time of flight to a detector is measured, which is proportional to their mass-to-charge ratio.
For synthetic polymers like this compound, MALDI-TOF MS is an excellent tool for determining the molecular weight distribution. It can provide the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.
A key advantage of MALDI-TOF MS is its ability to resolve individual oligomer chains, allowing for the accurate determination of the repeating unit mass and the identification of end groups. However, the accuracy of molecular weight determination for highly polydisperse polymers (PDI > 1.2) can be limited. Studies on poly(L-lysine) have shown that the choice of matrix and the matrix-to-analyte ratio can significantly influence the resulting mass spectrum.
| Parameter | Description |
|---|---|
| Mn (Number-Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |
| Mw (Weight-Average Molecular Weight) | An average molecular weight that is biased towards the heavier molecules in the sample. |
| PDI (Polydispersity Index) | A measure of the heterogeneity of the molecular weight distribution (Mw/Mn). A value of 1 indicates a monodisperse sample. |
Potentiometric Titrations for Charge State Determination
Potentiometric titration is a classic analytical technique used to determine the concentration of a substance in solution by measuring the potential difference (voltage) between two electrodes as a titrant is added. For polyelectrolytes like this compound, potentiometric acid-base titrations are employed to determine the charge state of the polymer as a function of pH. tau.ac.il
By titrating a solution of the copolymer with a strong acid or base and monitoring the pH, a titration curve is generated. The shape of this curve provides information about the pKa values of the ionizable groups (the carboxylic acid of glutamic acid and the amino group of lysine). The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated. website-files.com
For polyelectrolytes, the apparent pKa can differ significantly from that of the corresponding free amino acids due to the electrostatic interactions between neighboring charged groups on the polymer chain. diva-portal.org The titration curve can reveal these shifts and provide a detailed picture of how the net charge of the this compound molecule changes with pH. This information is fundamental to understanding its solution behavior, including its solubility, conformation, and ability to form complexes with other charged molecules. diva-portal.org
Theoretical and Computational Research on Poly Glu, Lys Hydrobromide
Computational Modeling of Polypeptide Conformations
Computational modeling, particularly through molecular dynamics (MD) simulations, serves as a powerful tool to investigate the pH-induced conformational changes of polypeptides. nih.govacs.org For copolymers like Poly(Glu, Lys), understanding the behavior of its constituent homopolymers, poly(L-glutamic acid) (PGA) and poly(L-lysine) (PLL), is fundamental. nih.govuj.edu.pl
Researchers employ all-atom MD simulations, often spanning microseconds, to observe the secondary structure transitions of these polypeptides. nih.govnih.gov The conformation of these polymers is highly dependent on the pH of the environment, which dictates the ionization state of the glutamic acid and lysine (B10760008) side chains. nih.gov At varying degrees of ionization, these polypeptides can adopt different secondary structures, including α-helices, β-sheets, and random coils. nih.govacs.org
Simulations have shown that at certain pH ranges, both PLL and PGA can maintain a high α-helix content while being sufficiently charged to form stable colloidal suspensions. nih.govnih.gov An increased charge state generally promotes solvation and a transition to a random coil structure. nih.govnih.gov The N- and C-termini of the polypeptide chains in these simulations are often capped with acetyl (ACE) and N-methyl amide (NME) groups, respectively, to mimic a longer polymer chain. nih.govacs.org The challenges in accurately modeling peptide conformations arise from their flexibility and the potential for a single sequence to adopt different structures when free or bound. nih.gov
Table 1: Comparison of Force Field Performance on Polypeptide Conformation Prediction
| Force Field | Observed Performance Characteristics | Reference |
|---|---|---|
| AMBER99SB*-ILDNP | Reasonably captures pH-induced changes in secondary structure for both PLL and PGA, though it may overestimate α-helix content in fully charged PGA. | nih.govuj.edu.pl |
| OPLS-AA | Overestimates the β-sheet fraction at lower ionization degrees. At high ionization degrees, its predictions of secondary structure fractions most closely match experimental data. | nih.govnih.gov |
| CHARMM27 | Systematically overestimates the α-helix content in the examined setups. | nih.govnih.gov |
Simulations of Poly(Glu, Lys) Hydrobromide Interactions with Solvents and Ions
Simulations of polypeptide systems inherently involve modeling their interactions with the surrounding solvent and ions, which are critical for predicting their structure and behavior. In aqueous environments, explicit water models, such as the TIP3P model, are used to solvate the polypeptide chains. uj.edu.pl This allows for a detailed investigation of hydration and its influence on conformational stability. uj.edu.pl
The simulations also account for the presence of ions to neutralize the system's net charge and to model specific ionic strength conditions, typically by adding Na+ and Cl- ions. uj.edu.pl The interaction between the charged side chains of glutamate (B1630785) and lysine residues and the surrounding ions is a key determinant of the polypeptide's conformation. The condensation of counterions around the charged polymer backbone significantly influences its electrostatic properties and interactions. nih.gov
Molecular dynamics simulations can reveal the specifics of these interactions, including the formation of hydrogen bonds between the polypeptide and water molecules, and the distribution of ions around the macromolecule. uj.edu.pl These simulations help interpret experimental data by providing a molecular-level picture of processes like intrinsic (within the complex) versus extrinsic (with mobile ions) charge compensation during complexation. uj.edu.pl
Prediction of Polyelectrolyte-Polyampholyte Complexation Behavior
Computational modeling is instrumental in predicting and understanding the complexation of oppositely charged polyelectrolytes, such as the interaction between the polyanionic PGA and polycationic PLL segments within this compound. uj.edu.plnd.edu Molecular simulations can elucidate the thermodynamics and mechanisms driving the formation of polyelectrolyte complexes (PECs). uj.edu.plnd.edu
The complexation is highly sensitive to environmental conditions like pH and salt concentration. nd.edu Simulations reveal that pH not only controls the formation of complexes but also systematically influences the secondary structure and binding conformation within the assembled material. uj.edu.pl This provides a pathway for the rational design of peptide-based materials. uj.edu.pl
Quantitative modeling can predict key parameters of complexation, such as stoichiometry and stability against varying ionic strengths. nd.eduresearchgate.net The release of condensed counterions upon the binding of oppositely charged polymer segments is a major entropic driving force for complexation, a phenomenon that can be effectively studied through simulation. nih.gov The insights gained from these predictive models are crucial for engineering systems with desired responsive characteristics for applications in drug delivery and gene therapy. nd.edu
Force Field Development and Validation for Polypeptide Systems
The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used to describe the interatomic interactions. nih.govnih.gov A significant area of theoretical research involves the comparison and validation of different force fields for polypeptide systems. nih.govresearchgate.net
Studies on PLL and PGA have compared several common force fields, including OPLS-AA, CHARMM27, and AMBER99SB-ILDNP, against experimental data from techniques like circular dichroism. nih.govnih.govresearchgate.net These comparisons show that different force fields can yield significant deviations in their predictions for charged polypeptides. nih.govnih.gov For instance, CHARMM27 has been found to systematically overestimate α-helix content, while OPLS-AA may overestimate β-sheet fractions at low ionization. nih.govnih.gov The AMBER99SB-ILDNP force field has been noted for its reliability in predicting pH-induced secondary structure changes, aligning well with experimental results. nih.govuj.edu.pl
The development of new, more accurate force fields is an ongoing effort. Methods like adaptive force matching (AFM) use data from high-level quantum mechanical calculations (e.g., Density Functional Theory) to create force fields that can more accurately predict experimental observables for specific systems, such as hydrated polypeptides. nih.gov This validation process is essential for ensuring that computational models provide a reliable microscopic view of polypeptide conformations. nih.govacs.org
Monte Carlo Simulations in Polyampholyte Systems
Alongside molecular dynamics, Monte Carlo (MC) simulations are a valuable computational technique for studying polyampholyte systems. nd.edursc.org Metropolis Monte Carlo methods are particularly useful for investigating the pH-dependent ionization and conformational changes in weak polyampholytes like Poly(Glu, Lys). rsc.org
These simulations can explicitly consider the chemical ionization equilibria of the acidic (glutamic acid) and basic (lysine) groups and their electrostatic interactions. rsc.org A key finding from MC simulations on polyampholyte microgels is the prediction of a pH-dependent charge reversal, with the system being neutral at its isoelectric point. This charge reversal is accompanied by a U-shaped swelling transition, where the microgel reaches its minimum size at the point of charge neutrality. rsc.org
Future Research Directions and Emerging Paradigms for Poly Glu, Lys Hydrobromide
Integration with Advanced Bio-Inspired Systems
The development of advanced biomaterials often draws inspiration from natural systems. Future research on Poly(Glu, Lys) Hydrobromide is increasingly focused on its integration into sophisticated bio-inspired systems designed to mimic or interact seamlessly with biological environments.
One promising direction is the creation of zwitterionic polypeptide (ZIP) hydrogels with alternating glutamic acid (E) and lysine (B10760008) (K) sequences. nih.govresearchgate.net This design is inspired by the prevalence of these amino acid residues on human protein surfaces, aiming to create materials that can evade the body's foreign body response (FBR). nih.govresearchgate.net When implanted, many materials trigger an inflammatory reaction that leads to the formation of a collagen capsule, impeding the device's function. nih.govbohrium.com Research has shown that ZIP hydrogels, when implanted subcutaneously in mice, resulted in minimal inflammation after two weeks and no significant collagen encapsulation after six months. nih.govresearchgate.net These hydrogels have also demonstrated long-term resistance to FBR in non-human primate models for at least two months. nih.govresearchgate.net This bio-inspired approach, which leverages the inherent properties of the constituent amino acids, opens new avenues for creating biocompatible implantable devices. bohrium.com
Another area of bio-inspired research involves creating surfaces with unique properties, such as for water collection. researchgate.net The principles of mimicking natural surfaces, like that of the stenocara beetle which can collect water from the air, could be applied to surfaces functionalized with this compound. researchgate.net The tunable hydrophilic/hydrophobic nature of the polypeptide could be exploited to create patterns that facilitate water condensation and collection, a concept that could be explored through advanced fabrication techniques like roll-type photolithography. researchgate.net
Table 1: In Vivo Performance of Bio-Inspired ZIP Hydrogels vs. PEGDA Hydrogels
| Feature | ZIP Hydrogels (Poly(Glu, Lys)) | PEGDA Hydrogels (Control) | Observation Period | Animal Model |
| Inflammation | Minimal | Noticeable | 2 Weeks | Mice |
| Collagen Encapsulation | No obvious capsule | Present | 6 Months | Mice |
| FBR Resistance | Effective | Less effective | 2 Months | Non-human primates |
Exploration of Novel Supramolecular Assemblies
The self-assembly of polymers into ordered, functional structures is a key area of materials science. For this compound and its constituent homopolymers, exploring novel supramolecular assemblies is a critical future direction that promises new materials with unique properties.
Research on poly-L-glutamic acid, a component of the copolymer, has shown that it can form amyloid-like fibrils. nih.gov Under specific pH conditions (e.g., pH 2.0), these fibrils can further self-associate into novel and much larger supramolecular structures, with diameters ranging from 1 to 20 micrometers and lengths of several hundred microns. nih.gov This hierarchical assembly process, where pre-formed subunits organize into higher-order structures, suggests that this compound could also be directed to form complex, multi-scale architectures. nih.gov The presence of both acidic (glutamic acid) and basic (lysine) residues could offer more intricate control over the self-assembly process through pH and ionic strength adjustments.
Furthermore, techniques like dip-pen nanolithography (DPN) have been used to grow single crystals of Poly-DL-Lysine hydrobromide on surfaces like mica. northwestern.edu This method allows for the precise fabrication of nanocrystals, demonstrating that the polymer can be organized into highly ordered, crystalline structures. northwestern.edu Future work could explore the use of DPN and other nanolithography techniques to create patterned surfaces and complex architectures from this compound, potentially leading to applications in nanoelectronics and biosensors.
Table 2: Supramolecular Structures from Poly(Glu, Lys) Related Polymers
| Polymer Component | Assembly Technique | Resulting Structure | Key Finding |
| Poly-L-glutamic acid | pH-induced self-association | Amyloid-like fibrils and higher-order assemblies | Hierarchical self-assembly into large, novel supramolecular structures. nih.gov |
| Poly-DL-Lysine hydrobromide | Dip-pen nanolithography (DPN) | Single nanocrystals on a mica surface | Demonstrates the potential for controlled, high-order crystalline growth. northwestern.edu |
Advanced Computational Approaches for Complex System Modeling
As this compound is explored for more complex applications, advanced computational modeling will be indispensable for predicting its behavior and guiding material design. The identification of post-translational modifications (PTMs) in proteins, for example, has benefited significantly from computational analysis, which is often more cost-effective and faster than traditional experimental techniques. researchgate.netlongdom.org
Such computational methods can accelerate the design process by screening potential candidates and generating useful information for subsequent experimental validation. researchgate.net Modeling can help optimize properties like the crosslinking degree in hydrogels or the specific amino acid sequences needed to achieve desired biological responses, such as minimizing the foreign body response. nih.gov
Interdisciplinary Research with Emerging Fields
The future development of this compound will be significantly enhanced through collaboration with emerging and interdisciplinary fields. Its inherent properties make it a prime candidate for innovation at the intersection of materials science, biology, and engineering.
The development of ZIP hydrogels for implantable biomedical devices is a clear example of interdisciplinary research, combining polymer chemistry, biomedical engineering, and medicine. nih.govbohrium.com Future applications could extend to drug delivery systems, where the hydrogel's degradability can be precisely controlled by adjusting the crosslinking degree or the stereochemistry (optical isomerism) of the amino acid monomers. nih.govresearchgate.net
There is also great potential for collaboration with the field of antibacterial materials. Research on hyperbranched poly-L-lysine has shown that it can be complexed with surfactants to create water-insoluble antibacterial agents with good cytocompatibility. researchgate.net Incorporating these complexes into films made from other polymers, such as poly(ε-caprolactone), has demonstrated significant bacterial killing efficiency with low hemolytic activity. researchgate.net Applying similar principles to this compound could lead to the development of advanced biomedical devices that not only are biocompatible but also actively resist bacterial infection. researchgate.net This convergence of polymer science with microbiology and regenerative medicine is crucial for addressing challenges like medical device-associated infections.
Q & A
Q. What are the standard protocols for synthesizing POLY(GLU, LYS) HYDROBROMIDE, and how is structural integrity validated?
Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) using N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as a coupling agent. Key steps include:
- Sequential addition of glutamic acid (Glu) and lysine (Lys) residues with protective group chemistry (e.g., tert-butoxycarbonyl for lysine).
- Deprotection and cleavage from the resin using hydrobromic acid (HBr) to yield the hydrobromide salt.
- Purification via dialysis or size-exclusion chromatography (SEC) to remove unreacted monomers.
Structural validation employs nuclear magnetic resonance (NMR) for sequence confirmation, infrared (IR) spectroscopy for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. Which factors influence the hydrodynamic properties of this compound in aqueous solutions?
Methodological Answer: Hydrodynamic behavior is influenced by:
- Polymer concentration : Higher concentrations may induce aggregation, altering viscosity.
- Ionic strength : Increased salt concentration (e.g., NaCl) can screen electrostatic interactions between charged residues (glutamate anions and lysine cations), reducing hydrodynamic radius.
- pH : Protonation/deprotonation of side chains (e.g., lysine’s ε-amino group) modulates charge balance.
Experimental characterization includes dynamic light scattering (DLS) for size analysis, viscometry for viscosity trends, and potentiometric titration to map charge states across pH gradients .
Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Stability assays involve:
- pH titration : Monitoring conformational changes via circular dichroism (CD) spectroscopy to track α-helix or β-sheet transitions.
- Thermal denaturation : Using differential scanning calorimetry (DSC) to measure melting temperatures (Tm).
- Long-term storage : Accelerated degradation studies at elevated temperatures (e.g., 40°C) with periodic sampling for SEC or HPLC analysis to detect fragmentation or aggregation .
Advanced Research Questions
Q. How can discrepancies between theoretical and observed molecular weight distributions of this compound be resolved?
Methodological Answer: Discrepancies often arise from:
- Incomplete polymerization : Use MALDI-TOF mass spectrometry to identify truncated chains.
- Aggregation during analysis : Employ SEC coupled with multi-angle light scattering (SEC-MALS) to distinguish between true molecular weight and aggregated species.
- Solvent effects : Compare data in polar aprotic (e.g., dimethylformamide) vs. aqueous buffers to assess solvent-polymer interactions .
Q. What experimental strategies optimize this compound stability for biomedical applications (e.g., drug delivery)?
Methodological Answer: Optimization approaches include:
- PEGylation : Covalent attachment of polyethylene glycol (PEG) to reduce immunogenicity and prolong circulation half-life.
- Lyophilization : Formulating with cryoprotectants (e.g., trehalose) to stabilize during freeze-drying.
- Controlled release testing : Encapsulate the polymer in liposomes and monitor release kinetics using fluorescence tagging and dialysis under physiological conditions .
Q. How does the behavior of this compound differ between in vitro and in vivo environments?
Methodological Answer: Key considerations for translational studies:
- Protein corona formation : Pre-incubate the polymer with plasma proteins and analyze adsorption via SDS-PAGE or surface plasmon resonance (SPR).
- Pharmacokinetics : Use radiolabeling (e.g., <sup>14</sup>C tags) to track biodistribution in animal models.
- Enzymatic degradation : Simulate in vivo conditions with proteolytic enzymes (e.g., trypsin) and quantify degradation products via LC-MS .
Q. What methodologies address contradictory data on the impact of salt concentration on this compound’s polyampholyte behavior?
Methodological Answer: To reconcile contradictions:
- Systematic salt titration : Measure zeta potential and hydrodynamic radius across a NaCl gradient (0.1–1.0 M).
- Molecular dynamics (MD) simulations : Model charge screening effects and compare with experimental DLS/CD data.
- Ion-specificity studies : Test different salts (e.g., KCl vs. NaBr) to assess Hofmeister series effects .
Q. How can experimental reproducibility be ensured in this compound synthesis across laboratories?
Methodological Answer: Reproducibility protocols require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
